O,O-Diethyl S-methyl phosphorothioate

Description

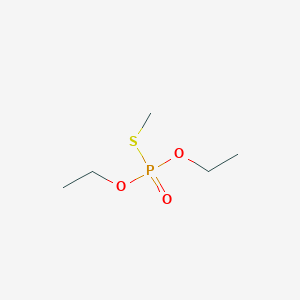

Structure

3D Structure

Properties

CAS No. |

2404-05-9 |

|---|---|

Molecular Formula |

C5H13O3PS |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

1-[ethoxy(methylsulfanyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C5H13O3PS/c1-4-7-9(6,10-3)8-5-2/h4-5H2,1-3H3 |

InChI Key |

GWEDODYYNURODY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatizations of O,o Diethyl S Methyl Phosphorothioate

Established Synthetic Pathways for O,O-Diethyl S-methyl Phosphorothioate (B77711) and its Analogs

The construction of the phosphorothioate linkage in O,O-diethyl S-methyl phosphorothioate and related compounds can be accomplished through several established synthetic pathways. These methods vary in their starting materials, reaction conditions, and efficiency, providing chemists with a range of options to suit their specific needs.

Reactions of O,O'-Dialkyl Thiophosphoric Acids with Alkylating Agents

A direct and widely utilized method for the synthesis of S-alkyl phosphorothioates involves the reaction of O,O'-dialkyl thiophosphoric acids with alkylating agents. In this approach, the thiophosphoric acid is typically deprotonated with a base to form the corresponding O,O'-dialkyl thiophosphate anion. This ambident nucleophile can then react with an alkylating agent, such as an alkyl halide. Studies have shown that the site of alkylation (S-alkylation vs. O-alkylation) is influenced by the nature of the electrophile. For instance, the reaction of ammonium (B1175870) O,O'-diethyl thiophosphate with benzyl (B1604629) halides results exclusively in S-alkylation, yielding the desired phosphorothioate. rsc.org

The choice of base and solvent can influence the reaction's outcome. For example, using ammonium acetate (B1210297) as a base in a microwave-assisted sulfuration-alkylation has been reported to produce a range of phosphorothioates in good yields. researchgate.net

Table 1: Microwave-Assisted Sulfuration-Alkylation of Diethyl Phosphite (B83602) researchgate.net

| Alkylating Agent (R-X) | Product | Yield (%) |

| Benzyl bromide | O,O-Diethyl S-benzyl phosphorothioate | 76 |

| Benzyl chloride | O,O-Diethyl S-benzyl phosphorothioate | 82 |

| Cinnamyl bromide | O,O-Diethyl S-cinnamyl phosphorothioate | 88 |

| 3-Bromoprop-1-ene | O,O-Diethyl S-allyl phosphorothioate | 75 |

| 1-Bromo-4-nitrobenzene | O,O-Diethyl S-(4-nitrophenyl) phosphorothioate | 90 |

| 1-(Chloromethyl)-4-methylbenzene | O,O-Diethyl S-(4-methylbenzyl) phosphorothioate | 88 |

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient alternative by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. A notable one-pot method for preparing phosphorothioates involves the reaction of an alkyl halide with a mixture of diethyl phosphite, sulfur, and a base, such as triethylamine, often in the presence of a solid support like acidic alumina (B75360) and under microwave irradiation. rsc.org This approach provides a simple and general route to phosphorothioates under solvent-free conditions. rsc.org

Another versatile three-component reaction involves cyclic sulfonium (B1226848) salts, elemental sulfur (S₈), and H-phosphonates under transition-metal-free conditions, which allows for the synthesis of a diverse range of S-alkyl phosphorothioates. rsc.org

Catalyst-Free Thiophosphorylation Reactions

In the pursuit of more environmentally benign synthetic methods, catalyst-free approaches have been developed. One such method involves the P–S coupling reaction of thiols with H-dialkyl phosphites in the presence of dimethyl sulfoxide (B87167) (DMSO) as both the solvent and an oxidant. researchgate.netbohrium.comorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of a disulfide intermediate from the thiol, which then undergoes nucleophilic substitution by the dialkyl phosphite to yield the phosphorothioate. researchgate.netorganic-chemistry.org This method is lauded for its operational simplicity and avoidance of transition-metal catalysts. bohrium.comorganic-chemistry.org

Table 2: Catalyst-Free Synthesis of Phosphorothioates from Thiols and Diethyl Phosphite in DMSO organic-chemistry.org

| Thiol (R-SH) | Product | Yield (%) |

| 4-Methylbenzenethiol | O,O-Diethyl S-(4-methylphenyl) phosphorothioate | 90 |

| Benzenethiol | O,O-Diethyl S-phenyl phosphorothioate | 85 |

| 4-Chlorobenzenethiol | O,O-Diethyl S-(4-chlorophenyl) phosphorothioate | 88 |

| Naphthalen-2-ylthiol | O,O-Diethyl S-(naphthalen-2-yl) phosphorothioate | 82 |

| Benzylthiol | O,O-Diethyl S-benzyl phosphorothioate | 75 |

Additionally, a metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts has been developed, providing a direct route to S-aryl phosphorothioates. This reaction proceeds by heating the starting materials in 1,4-dioxane. nih.govacs.org

Metal-Catalyzed Synthesis of Phosphorothioates

Transition metal catalysis provides powerful tools for the formation of P–S bonds. Copper(I) iodide has been shown to effectively catalyze the coupling of thiols with H-phosphonates in the presence of triethylamine. researchgate.net This method represents a significant advancement in the synthesis of thiophosphates. researchgate.net

Investigations into Thiono-Thiolo Rearrangement Processes

The thiono-thiolo rearrangement is a characteristic reaction of certain organophosphorus compounds containing a P=S (thiono) moiety, which can isomerize to the more thermodynamically stable P=O (thiolo) form.

Kinetic and Mechanistic Studies of Isomerization

While specific kinetic and mechanistic studies on the thiono-thiolo rearrangement of this compound are not extensively detailed in the reviewed literature, the isomerization of related compounds provides insight into the potential processes involved. For instance, the isomerization of O-alkyl phosphorodichloridothioates has been observed to involve a combination of rearrangement, decomposition, and disproportionation reactions. jlu.edu.cn The mechanism of such rearrangements can be influenced by factors such as the structure of the alkyl groups and the presence of catalysts or acidic media.

In the case of O,O-dialkyl S-aryl phosphorothioates, a base-induced rearrangement, sometimes referred to as a phospho-Fries rearrangement, has been utilized for the synthesis of 2-hydroxyarylthiophosphonates. scispace.com This process is believed to proceed via an orthometallation of the aromatic ring followed by a rsc.orgresearchgate.net-migration of the thiophosphono group. scispace.com The choice of base and solvent can significantly impact the conversion and yield of this rearrangement. scispace.com

For O,O-diethyl S-aryl phosphorothioates, La³⁺-catalyzed methanolysis has been studied, though this leads to decomposition rather than rearrangement, with the exclusive phosphorus-containing product being diethyl methyl phosphate (B84403). rsc.org

Influence of Reaction Conditions on Rearrangement Products

Organophosphorus compounds containing a thiono (P=S) group, such as the structural isomer of this compound (namely, O,O-Diethyl O-methyl phosphorothioate), can undergo a thiono-thiolo rearrangement. In this process, the sulfur and oxygen atoms attached to the phosphorus center exchange positions, converting the P=S (thiono) form to the P=O (thiolo) form. The thiolo isomer, which includes this compound, is generally the more thermodynamically stable of the two.

This rearrangement can be induced by several factors, primarily high temperatures or the presence of a catalytic alkylating agent. The reaction conditions significantly influence the product distribution. The process is often not straightforward and can occur alongside other reactions such as decomposition, disproportionation, and hydrolysis, leading to a complex mixture of products. The specific solvent, temperature, and catalyst used can alter the rates of these competing reactions, thereby affecting the final yield and purity of the desired rearranged product. For instance, studies on analogous O-alkyl phosphorodichloridothioates have shown that isomerization is a composite of these simultaneous reactions.

Derivatization Strategies for Analytical and Mechanistic Probes

Derivatization is a common strategy to modify a molecule like this compound or its metabolites to make it more suitable for analysis, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS). These modifications can enhance volatility, improve thermal stability, and increase detector response.

Alkylation and Acylation Reactions

Alkylation and acylation are derivatization techniques that replace active hydrogen atoms with an alkyl or acyl group, respectively. In the context of analyzing phosphorothioates, these methods are more commonly applied to their acidic metabolites, such as diethyl thiophosphate (DETP), rather than the neutral ester this compound itself. The derivatization makes these polar, non-volatile metabolites suitable for chromatographic analysis.

Alkylation: A key application of alkylation is to enhance the sensitivity of detection in LC-MS/MS. A specialized alkylating agent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), has been used to derivatize dialkyl thiophosphates. This process attaches a permanently charged quaternary ammonium group to the molecule, significantly improving its ionization efficiency and detection limits. nih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) |

| Solvent | Acetonitrile |

| Base | Potassium Carbonate |

| Temperature | 70 °C |

| Time | 1 hour |

Acylation: Acylation reactions involve treating a compound with an acylating agent, such as an acid halide or anhydride, to form esters, thioesters, or amides. This process generally increases the volatility and decreases the polarity of the parent compound, making it more amenable to GC analysis. While a common technique for many classes of compounds, specific examples of acylation being used as a primary derivatization strategy for this compound in analytical literature are less prevalent than alkylation methods.

Pentafluorobenzyl Ester Formation

A widely used and highly effective derivatization technique for the analysis of organophosphate metabolites like dialkyl phosphates (DAPs) and dialkyl thiophosphates (DATPs) is the formation of pentafluorobenzyl (PFB) esters. The reagent used is pentafluorobenzyl bromide (PFB-Br). This method is ideal for preparing samples for analysis by gas chromatography with an electron capture detector (GC-ECD) or GC-MS. nih.gov

The PFB group has several advantages: it is a strong electron-capturing moiety, which provides high sensitivity for ECD, and it increases the molecular weight and creates characteristic fragmentation patterns for mass spectrometry. The resulting PFB derivatives are also more volatile and thermally stable than their parent acids. nih.gov

The reaction is often carried out as a phase-transfer reaction. In this setup, the water-soluble thiophosphate anion is transferred into an organic solvent phase by a phase-transfer catalyst, where it can react with the PFB-Br. This technique has been successfully applied to determine O,O-diethyl thiophosphate (DETP), a close structural analog and metabolite related to this compound. The recovery rates for this derivatization procedure are typically high, indicating an efficient reaction.

| Analyte | Concentration Range (µg/g) | Recovery Rate (%) |

|---|---|---|

| O,O-Diethyl Thiophosphate Potassium Salt | 0.05 - 5 | 92 - 106 |

Structural Elucidation and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds, providing detailed information about the phosphorus center and the surrounding atomic arrangement.

Phosphorus-31 (³¹P) NMR is particularly powerful for analyzing organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus, which typically results in sharp signals with a wide chemical shift range. huji.ac.il For phosphorothioates, the substitution of an oxygen atom with sulfur significantly influences the electron density around the phosphorus nucleus, leading to characteristic chemical shifts. rsc.org Theoretical and experimental studies show that replacing a P=O bond with a P=S bond, or an O-alkyl group with an S-alkyl group, can alter the ³¹P chemical shift by up to 100 ppm. koreascience.krresearchgate.net

In the case of O,O-Diethyl S-methyl phosphorothioate (B77711), the phosphorus atom is in a thionate environment (P=O with a P-S-C linkage). The ³¹P NMR spectrum, typically acquired with proton decoupling to simplify the signal to a singlet, provides a distinct chemical shift that is crucial for identification. huji.ac.il Theoretical studies using methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO) have become vital for accurately predicting and interpreting these chemical shifts, especially when considering solvent and relativistic effects which are indispensable for thiophosphates. rsc.orgkoreascience.krresearchgate.net

Table 1: Representative ³¹P NMR Data This table is illustrative. Actual chemical shifts can vary based on solvent and reference standard.

| Compound Class | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| (RO)₃P=O (Phosphate) | -5 to +5 |

| (RO)₂(RS)P=O (Phosphorothiolate) | +20 to +40 |

¹H and ¹³C NMR spectra provide complementary data to confirm the identity and connectivity of the organic substituents attached to the phosphorus center.

In the ¹H NMR spectrum of O,O-Diethyl S-methyl phosphorothioate, the ethoxy groups (–O–CH₂–CH₃) give rise to a characteristic triplet and quartet pattern. The methyl protons of the CH₃ group appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons, while the methylene protons appear as a quartet from coupling to the methyl protons. The S-methyl group (–S–CH₃) appears as a distinct singlet, as it has no adjacent protons to couple with.

The ¹³C NMR spectrum further corroborates the structure. nih.gov It shows distinct signals for the methyl and methylene carbons of the two equivalent ethoxy groups and a separate signal for the S-methyl carbon. libretexts.orgresearchgate.net The precise chemical shifts of these carbons are indicative of their bonding environment (e.g., attached to oxygen or sulfur). nih.gov

Table 2: Expected ¹H and ¹³C NMR Spectral Data for this compound Based on typical values for similar structural motifs. J-coupling values are approximate.

| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | ~63 |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~16 |

Mass Spectrometry Approaches for Molecular Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. The compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. researchgate.net

For this compound (Molecular Weight: 184.19 g/mol ), common fragmentation pathways involve cleavage of the P-S, P-O, and C-O bonds. nist.gov

Table 3: Major Fragment Ions in the GC-MS (EI) Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment |

|---|---|

| 184 | [C₅H₁₃O₃PS]⁺ (Molecular Ion) |

| 155 | [(C₂H₅O)₂PO]⁺ |

| 137 | [(C₂H₅O)₂P(OH)]⁺ |

| 127 | [C₂H₅O(HO)PS]⁺ |

| 109 | [P(OH)₂(OC₂H₅)]⁺ |

| 97 | [H₂PO₃]⁺ |

HPLC-ESI-MS is a powerful technique for analyzing less volatile or thermally labile compounds. acs.org While this compound can be analyzed by GC-MS, HPLC-MS is particularly useful in complex matrices or for related phosphorothioate compounds, such as oligonucleotide therapeutics. sigmaaldrich.comnih.govresearchgate.net In ESI, a soft ionization technique, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu This method provides accurate molecular weight information with minimal fragmentation, which is ideal for quantification and identification in complex mixtures. nih.gov

Table 4: Predicted Adducts for this compound in ESI-MS Data derived from predicted values.

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 185.03958 |

| [M+Na]⁺ | 207.02152 |

| [M+NH₄]⁺ | 202.06612 |

X-ray Diffraction Studies for Solid-State Molecular Conformation

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not widely published, studies on closely related organophosphorus compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate, demonstrate the utility of this technique. researchgate.net Such analyses would definitively establish the geometry around the central phosphorus atom—which is typically tetrahedral—and the conformational preferences of the ethyl and methyl substituents. This information is crucial for understanding molecular packing, intermolecular interactions, and structure-activity relationships. researchgate.netresearchgate.net

Reaction Kinetics and Mechanisms of Transformation

Hydrolytic Degradation Pathways of O,O-Diethyl S-methyl Phosphorothioate (B77711)

Hydrolysis is a primary mechanism for the degradation of organophosphorus esters in aqueous environments. The rate and pathway of hydrolysis for O,O-Diethyl S-methyl phosphorothioate are significantly dependent on pH and the presence of catalytic species.

Under acidic conditions, the hydrolysis of organophosphorus esters can proceed, although often at a slower rate compared to base-catalyzed or metal-ion-catalyzed pathways. For phosphorothioate esters, acid-catalyzed hydrolysis generally favors the cleavage of the C-O or C-S bonds rather than the more labile P-O or P-S bonds that are typically cleaved under basic conditions.

In alkaline environments, the hydrolysis of this compound is significantly accelerated. The mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. This attack is generally considered to be an SN2-type reaction at the phosphorus center, leading to a trigonal bipyramidal transition state or intermediate.

For phosphorothioates, the cleavage can occur at either the P-S or P-O bond. Studies on analogous compounds, such as O,S-diethyl phenylphosphonothioate, have demonstrated that P-S bond cleavage is the predominant pathway in alkaline hydrolysis. acs.org The reaction follows second-order kinetics, being first-order with respect to both the phosphorothioate and the hydroxide ion. chemrxiv.org The greater lability of the P-S bond compared to the P-O bond in this context is a key factor in determining the degradation products. The final products of the base-catalyzed hydrolysis of this compound are expected to be O,O-diethyl phosphate (B84403) and methanethiol, resulting from the cleavage of the P-S bond.

A study on the alkaline hydrolysis of O,S-ethylene O-methyl phosphorothioate also found that the nucleophilic attack by the hydroxide ion resulted in P-S cleavage. rsc.org This further supports the preferential cleavage of the phosphorus-sulfur bond in this class of compounds under basic conditions.

The presence of metal ions can dramatically accelerate the hydrolysis and alcoholysis of phosphorothioate esters. Lanthanide ions, in particular, have been shown to be potent catalysts for these reactions. A study on the La³⁺-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate, compounds structurally similar to this compound, demonstrated a profound catalytic effect. rsc.org

The proposed mechanism involves the formation of a complex between the lanthanum ion and the phosphorothioate. The metal ion acts as a Lewis acid, coordinating to the phosphoryl oxygen and increasing the electrophilicity of the phosphorus atom. This facilitates the nucleophilic attack by a methoxide (B1231860) ion (in the case of methanolysis) or a hydroxide ion (in hydrolysis). rsc.org The catalytic species is suggested to be a dimeric lanthanum-methoxide complex. rsc.org

The rate accelerations observed in these systems are substantial, reaching up to millions-fold compared to the uncatalyzed reaction. rsc.org For instance, at a specific pH in methanol, a 2 mmol dm⁻³ solution of La(OTf)₃ with equimolar sodium methoxide provided accelerations of 9.7 x 10⁶-fold for the methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate. rsc.org The exclusive product of the methanolysis of these related compounds was diethyl methyl phosphate. rsc.org

Table 1: La³⁺-Catalyzed Methanolysis of Phosphorothioate Esters and Related Compounds rsc.org

| Substrate | Catalyst System | Acceleration Factor |

|---|---|---|

| O,O-diethyl S-(p-nitrophenyl) phosphorothioate | 2 mmol dm⁻³ La(OTf)₃ + NaOCH₃ | 9.7 x 10⁶ |

| O,O-diethyl S-phenyl phosphorothioate | 2 mmol dm⁻³ La(OTf)₃ + NaOCH₃ | 9.3 x 10⁶ |

Data sourced from a study on related phosphorothioate esters, providing an indication of the catalytic efficiency.

Nucleophilic attack is the fundamental process driving the hydrolytic degradation of this compound. The phosphorus atom in the phosphorothioate moiety is electrophilic and is the primary site for attack by nucleophiles such as water, hydroxide ions, or alkoxides. The efficiency of the nucleophilic attack and the subsequent cleavage of a P-O or P-S bond depend on several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

The degradation can proceed through two main mechanistic pathways: a concerted, SN2-type mechanism or a stepwise mechanism involving a pentacoordinate intermediate. In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. In a stepwise mechanism, a relatively stable trigonal bipyramidal intermediate is formed, which then breaks down to give the products. The preferred pathway is influenced by the stability of the potential intermediate and the nature of the leaving group. For many phosphorothioate esters, the hydrolysis is believed to proceed via a concerted mechanism, especially with strong nucleophiles like the hydroxide ion.

Oxidative Transformation Processes

In addition to hydrolysis, oxidative processes can contribute to the transformation of this compound in the environment. These processes can be initiated by photochemically generated reactive species or other oxidizing agents.

The photochemical degradation of organophosphorus insecticides can occur through direct photolysis (absorption of light by the molecule itself) or indirect photolysis (reaction with photochemically generated species like hydroxyl radicals). Studies on various organophosphorus insecticides have shown that photocatalytic degradation in the presence of a semiconductor like titanium dioxide (TiO₂) is an effective transformation pathway. uoi.gr The degradation in these systems follows first-order kinetics, with half-lives ranging from minutes to hours depending on the specific compound and reaction conditions. uoi.gr The primary degradation pathways in such systems are oxidation and photohydrolysis. uoi.gr

For phosphorothioates, a common oxidative transformation is the conversion of the P=O group to a P=S group is not relevant here, but rather the oxidation of the sulfur atom in the P-S-C linkage is a possibility, which could lead to the formation of sulfoxides and sulfones. More commonly, the attack by hydroxyl radicals (•OH), a highly reactive species formed in sunlit waters, can initiate degradation. The reaction of hydroxyl radicals with organophosphorus compounds typically involves hydrogen abstraction from the alkyl groups or addition to aromatic rings if present. For this compound, the abstraction of a hydrogen atom from one of the ethyl or methyl groups would be a likely initial step. This would generate a carbon-centered radical that can then react with oxygen to form peroxy radicals, leading to a cascade of reactions and ultimately to the breakdown of the molecule. While specific kinetic data for the photochemical degradation of this compound is scarce, studies on related compounds provide insight into the potential rates and mechanisms of its oxidative transformation.

Mechanisms of Enzymatic Degradation

The enzymatic degradation of this compound is a critical process in biological systems and has been a significant area of research for bioremediation purposes. The primary enzymes involved in the hydrolysis of such organophosphorus compounds are organophosphorus hydrolases and phosphotriesterases.

Organophosphorus hydrolase (OPH), also known as phosphotriesterase (PTE), is a bacterial enzyme that can hydrolyze a wide array of organophosphorus compounds. nih.gov OPH can break down P-O, P-F, P-CN, and P-S bonds in various organophosphates. biointerfaceresearch.com The enzyme exhibits broad substrate specificity, making it a prime candidate for the detoxification of organophosphorus chemicals. biointerfaceresearch.com

The catalytic activity of OPH is dependent on a binuclear metal center, typically containing two zinc ions, which plays a crucial role in activating the substrate for nucleophilic attack by a water molecule. nih.gov The substrate specificity of OPH is influenced by the nature of the substituents on the phosphorus atom. While the enzyme is highly efficient in hydrolyzing paraoxon (B1678428) (a phosphate triester), its activity towards phosphorothioates like this compound can be lower. nih.gov The substitution of a phosphoryl oxygen with sulfur can affect the binding of the substrate in the active site and the subsequent hydrolysis rate.

Studies have shown that OPH can hydrolyze both phosphorus–oxygen and phosphorus–sulfur bonds. acs.org The substrate specificity of OPH is dictated by three hydrophobic binding pockets that accommodate the ester groups of the substrate. nih.gov The size and nature of the alkyl and leaving groups significantly impact the catalytic efficiency. For instance, OPH variants have been engineered to enhance their activity towards specific, poorly hydrolyzed substrates. nih.gov

The table below presents kinetic parameters for the hydrolysis of various organophosphorus compounds by wild-type and mutant organophosphorus hydrolases, illustrating the enzyme's substrate specificity.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Wild-type OPH | Paraoxon | 2,300 | 65 | 3.5 x 10⁷ | nih.gov |

| Wild-type OPH | Methyl Parathion (B1678463) | 80 | 80 | 1.0 x 10⁶ | nih.gov |

| Wild-type OPH | Chlorpyrifos | 2.4 | 8.3 | 2.9 x 10⁵ | nih.gov |

| B3561 Mutant OPH | Chlorpyrifos | 6,800 | 32 | 2.2 x 10⁸ | nih.gov |

Phosphotriesterases (PTEs) are a class of enzymes that catalyze the hydrolysis of phosphotriesters. The most extensively studied PTE is from the bacterium Brevundimonas diminuta. nih.gov This enzyme has a remarkably broad substrate range and can hydrolyze a variety of organophosphate insecticides and nerve agents. nih.gov

The mechanism of PTE-mediated hydrolysis involves a nucleophilic attack on the phosphorus center by a hydroxide ion that is coordinated to the binuclear metal center in the enzyme's active site. nih.gov This results in the cleavage of one of the ester or thioester bonds. For phosphorothioates like this compound, the enzyme catalyzes the hydrolysis of the P-S bond.

The catalytic efficiency of PTEs towards different substrates varies significantly. The nature of the leaving group and the other two substituents on the phosphorus atom influences the rate of hydrolysis. frontiersin.org PTE is generally most efficient at hydrolyzing substrates with good leaving groups, such as p-nitrophenolate. nih.gov However, it can also cleave thiol linkages. nih.gov The stereochemistry at the phosphorus center can also play a role in the rate of enzymatic hydrolysis.

Engineered PTEs have been developed with enhanced catalytic activities and altered substrate specificities. nih.gov For example, some mutants exhibit significantly higher activity towards V-type nerve agents, which are also phosphorothioates. nih.gov

The following table provides a comparison of the catalytic efficiencies of a phosphotriesterase from Sphingobium sp. (Sb-PTE) and Pseudomonas diminuta (Pd-PTE) towards different organophosphate substrates.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Sb-PTE | Paraoxon | 1,100 | 180 | 6.1 x 10⁶ | acs.org |

| Pd-PTE | Paraoxon | 2,400 | 65 | 3.7 x 10⁷ | acs.org |

| Sb-PTE | Triphenyl phosphate | 1,200 | 0.7 | 1.7 x 10⁹ | acs.org |

| Pd-PTE | Triphenyl phosphate | 0.012 | 110 | 110 | acs.org |

Influence of Environmental Parameters on Reaction Rates (e.g., pH, Catalysts)

The rate of transformation of this compound is significantly affected by various environmental parameters, with pH and the presence of catalysts being particularly important.

The stability of phosphorothioates is pH-dependent. Under alkaline conditions, they are susceptible to hydrolysis. The rate of alkaline hydrolysis generally increases with increasing pH due to the higher concentration of hydroxide ions, which act as nucleophiles and attack the phosphorus center. The mechanism of alkaline hydrolysis is similar to the enzymatic hydrolysis, involving a nucleophilic substitution reaction.

The presence of catalysts can dramatically accelerate the degradation of this compound. Metal ions, in particular, can act as Lewis acid catalysts. For example, La³⁺ has been shown to catalyze the methanolysis of related phosphorothioate derivatives, O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate, with millions-fold acceleration compared to the uncatalyzed reaction. acs.org The catalytic mechanism involves the coordination of the La³⁺ ion to the phosphoryl oxygen, which polarizes the P=O bond and makes the phosphorus atom more susceptible to nucleophilic attack. The kinetics of this catalyzed methanolysis were found to be maximal at a specific pH (sspH 9.1 in methanol). acs.org

The table below illustrates the effect of a La³⁺ catalyst on the rate of methanolysis of phosphorothioate and phosphate esters at sspH 9.1.

| Substrate | Catalyst | Acceleration Factor | Reference |

| O,O-diethyl S-(p-nitrophenyl) phosphorothioate | 2 mmol dm⁻³ La(OTf)₃ | 9.7 x 10⁶ | acs.org |

| O,O-diethyl S-phenyl phosphorothioate | 2 mmol dm⁻³ La(OTf)₃ | 9.3 x 10⁶ | acs.org |

| Paraoxon | 2 mmol dm⁻³ La(OTf)₃ | 2.2 x 10⁸ | acs.org |

In the context of advanced oxidation processes, the pH of the medium can also influence the rate of degradation. For instance, in Fenton and photo-Fenton processes, the optimal pH is typically in the acidic range (around pH 3-4) to keep the iron catalyst in its soluble and active form. researchgate.net At higher pH values, iron precipitates as ferric hydroxide, reducing the efficiency of hydroxyl radical generation.

Environmental Transformation and Cycling Principles

Biotic Transformation Pathways

The biodegradation of O,O-Diethyl S-methyl phosphorothioate (B77711) by microorganisms is a critical process in its removal from soil and water environments. This involves the metabolic activities of various bacteria and fungi that can utilize the compound as a source of nutrients.

Microbial Metabolism and Biodegradation Mechanisms

Microorganisms have evolved diverse metabolic pathways to degrade organophosphorus compounds. oup.com The initial and most significant step in the detoxification of these compounds is typically hydrolysis, catalyzed by microbial enzymes. oup.com This enzymatic hydrolysis leads to the cleavage of the phosphoester bonds, resulting in less toxic metabolites. oup.com For O,O-Diethyl S-methyl phosphorothioate, this would likely involve the breaking of the P-S-C or P-O-C linkages. While specific pathways for this compound are not detailed, the general mechanism for organophosphorus pesticides involves initial hydrolysis followed by further degradation of the resulting alcohol and acidic moieties. oup.com Some bacteria are capable of utilizing the breakdown products as sources of carbon, phosphorus, or sulfur. nih.gov

Enzyme-Mediated Transformations in Environmental Microorganisms

A key group of enzymes involved in the biodegradation of organophosphorus compounds are phosphotriesterases (PTEs). oup.com These enzymes exhibit broad substrate specificity and can hydrolyze a wide range of organophosphate triesters. oup.com PTEs catalyze the hydrolysis of the P-S or P-O bond, initiating the detoxification process. oup.com The presence and activity of these enzymes in soil and water microorganisms are crucial for the natural attenuation of organophosphorus pesticide contamination. While the direct action of PTEs on this compound has not been explicitly detailed in the reviewed literature, their known activity on structurally similar compounds suggests they would play a significant role in its transformation. oup.com Other enzymes, such as S-methyltransferases, may also be involved in the metabolic pathways of related organothiophosphates. nih.gov

Environmental Fate Modeling and Prediction Frameworks

To assess the potential distribution and persistence of chemicals like this compound in the environment, various mathematical models are employed. These models integrate the physicochemical properties of the compound with environmental parameters to predict its behavior across different compartments.

Multimedia environmental models, often based on the fugacity concept, are valuable tools for this purpose. researchgate.netresearchgate.net Fugacity, a measure of a chemical's escaping tendency from a phase, is used to describe the partitioning of a substance between air, water, soil, and sediment. envchemgroup.comroutledge.com These models can be categorized into different levels of complexity, from simple equilibrium partitioning models (Level I) to more complex dynamic models (Level IV) that consider advection, reaction, and intermedia transport processes. setac.org

For pesticides, specific models have been developed that combine environmental fate and transport modules with agricultural practice information. osti.gov These models can simulate processes such as soil partitioning, emissions to the atmosphere, atmospheric transport and chemistry, and deposition to various surfaces. osti.gov While specific applications of these models to this compound are not widely published, the frameworks exist to predict its environmental distribution and persistence based on its chemical properties. epa.govresearchgate.netpublications.gc.ca

Interactive Data Table: Key Parameters in Environmental Fate

Below is a summary of key parameters and findings related to the environmental transformation of compounds structurally similar to this compound.

| Parameter | Compound | Value/Finding | Environmental Compartment | Reference |

| OH Radical Reaction Rate Constant | O,O-diethyl methylphosphonothioate (DEMPT) | 20.4 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Atmosphere | nih.gov |

| NO₃ Radical Reaction Rate Constant | O,O-diethyl methylphosphonothioate (DEMPT) | 2.01 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | Atmosphere | nih.gov |

| O₃ Reaction Rate Constant | O,O-diethyl methylphosphonothioate (DEMPT) | <6 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ | Atmosphere | nih.gov |

| Primary OH Reaction Product | O,O-diethyl methylphosphonothioate (DEMPT) | Diethyl methylphosphonate (B1257008) (21% yield) | Atmosphere | nih.gov |

| Primary NO₃ Reaction Product | O,O-diethyl methylphosphonothioate (DEMPT) | Diethyl methylphosphonate (62% yield) | Atmosphere | nih.gov |

| Primary Degradation Mechanism | Organophosphorus Compounds | Enzymatic Hydrolysis | Soil, Water | oup.comoup.com |

| Key Enzyme Class | Organophosphorus Compounds | Phosphotriesterases (PTEs) | Microorganisms | oup.com |

Multimedia Compartmental Models for Chemical Distribution

Multimedia compartmental models are essential tools for predicting the environmental distribution of a chemical. These models divide the environment into interconnected compartments—typically air, water, soil, and sediment—and use the chemical's intrinsic properties to estimate its partitioning among them. The distribution of this compound is dictated by key physicochemical parameters.

Due to the scarcity of experimental data for this compound, predictive models such as the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ are invaluable for estimating these crucial properties. These estimations, while not a substitute for empirical data, provide a foundational understanding of the compound's likely environmental behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for Multimedia Distribution |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.09 | Indicates a moderate tendency to partition from water into organic matter, such as soil organic carbon and aquatic biota. |

| Water Solubility | 3,365 mg/L | Suggests a relatively high solubility in water, facilitating its transport in aquatic systems. |

| Vapor Pressure | 0.00399 mm Hg at 25°C | A low vapor pressure suggests that volatilization from soil and water surfaces is not a primary transport pathway. |

| Henry's Law Constant | 3.58 x 10-7 atm-m3/mole | This low value further indicates that the compound is not likely to volatilize significantly from water to the atmosphere. |

Based on these predicted properties, a Level III Fugacity Model simulation would likely show that this compound, if released into the environment, would predominantly reside in the soil and water compartments. Its moderate Log Kow suggests it will bind to some extent to organic matter in soil and sediment, but its significant water solubility will also lead to its presence in the aqueous phase, making it available for transport in surface and groundwater. The low vapor pressure and Henry's Law constant indicate that atmospheric transport is a minor pathway for this compound.

Principles of Persistence and Transport in Environmental Systems

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, while its transport is governed by its physical movement within and between environmental compartments.

Persistence:

The environmental persistence of this compound is influenced by hydrolysis, photolysis, and biodegradation.

Hydrolysis: As an organophosphate ester, this compound is susceptible to hydrolysis, the rate of which is pH-dependent. Generally, hydrolysis of organothiophosphates is faster under alkaline conditions. The predicted aqueous hydrolysis half-life for this compound is estimated to be on the order of weeks to months, suggesting it is moderately persistent in water.

Photolysis: Direct photolysis in the atmosphere and surface waters is another potential degradation pathway. The rate of atmospheric photolysis is dependent on the absorption of light and reaction with hydroxyl radicals. The predicted atmospheric photolysis half-life, based on reaction with OH radicals, is estimated to be on the order of hours, suggesting that any portion of the compound that does reach the atmosphere will be rapidly degraded.

Biodegradation: This is often the most significant degradation pathway for organophosphates in soil and water. Microorganisms can utilize these compounds as a source of phosphorus or carbon. The rate of biodegradation is highly dependent on environmental conditions such as temperature, moisture, pH, and the presence of adapted microbial populations. In general, organophosphates are considered to be readily biodegradable. oup.com The predicted biodegradation half-life in soil and water for this compound is in the range of weeks, indicating a moderate potential for persistence in these compartments.

Transport:

The transport of this compound is primarily dictated by its partitioning behavior.

Soil Mobility: The soil adsorption coefficient (Koc) is a key indicator of a chemical's mobility in soil. A higher Koc value indicates stronger binding to soil organic carbon and lower mobility. The predicted Koc for this compound is in the range that suggests moderate mobility in soil. This means it has the potential to leach from the soil surface into deeper soil layers and potentially reach groundwater, particularly in soils with low organic matter content.

Aquatic Transport: Due to its significant water solubility, this compound can be transported over considerable distances in surface waters through advection and dispersion. Its moderate tendency to adsorb to suspended sediments can also contribute to its transport in aquatic systems.

Atmospheric Transport: As indicated by its low vapor pressure and Henry's Law constant, long-range atmospheric transport is not expected to be a significant environmental pathway for this compound.

Table 2: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value/Characteristic | Implication for Persistence and Transport |

|---|---|---|

| Hydrolysis Half-Life (Aqueous) | Weeks to months | Moderately persistent in water. |

| Atmospheric Photolysis Half-Life | Hours | Rapid degradation in the atmosphere. |

| Biodegradation Half-Life (Soil & Water) | Weeks | Moderate persistence in soil and water, dependent on microbial activity. |

| Soil Adsorption Coefficient (Koc) | Moderate | Moderate mobility in soil with potential for leaching. |

| Volatilization from Water | Low | Not a significant transport pathway. |

Biochemical Interactions and Enzymatic Systems

Mechanisms of Interaction with Cholinesterase Enzymes

The primary mechanism of action for O,O-Diethyl S-methyl phosphorothioate (B77711), like other organophosphorus (OP) compounds, is the inhibition of acetylcholinesterase (AChE). mdpi.com This enzyme is critical for terminating nerve signals by hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition process involves the covalent modification of the enzyme's active site. mdpi.com

Kinetic analyses of the interaction between organophosphorus compounds and cholinesterase enzymes quantify the efficiency of the inhibition. These studies typically determine key kinetic constants that describe the binding affinity and the rate of phosphorylation. For O,S-diethylphenylphosphonothioate (DEPP), a structurally similar chiral phosphonothioate, kinetic analysis of its inhibition of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) revealed an essentially irreversible reaction. nih.gov

Kinetic studies for the S-isomer of DEPP yielded an inhibition constant (K_I) of approximately 8 μM and a phosphorylation rate constant (k_2) of about 0.10 min⁻¹ for both enzymes. nih.gov The second-order rate constants derived from these values are comparable to those observed for other thio-substituted organophosphates with bulky substituent groups. nih.gov The similarity in the behavior of both AChE and BChE towards this compound is noteworthy, given that BChE typically has a more accommodating active site. nih.gov

| Enzyme | Inhibition Constant (K_I) | Phosphorylation Rate Constant (k_2) |

|---|---|---|

| Human Acetylcholinesterase (hAChE) | ~8 μM | ~0.10 min⁻¹ |

| Equine Butyrylcholinesterase (eqBChE) | ~8 μM | ~0.10 min⁻¹ |

Stereochemistry plays a crucial role in the interaction between chiral organophosphorus compounds and cholinesterase enzymes. nih.gov The three-dimensional arrangement of atoms around the chiral phosphorus center can significantly influence the compound's inhibitory potency. nih.gov For instance, studies with the chiral derivative O,S-diethylphenylphosphonothioate (DEPP) demonstrated that the S-isomer (S-DEPP) is an active inhibitor of human and equine acetylcholinesterase, with low micromolar IC50 values. nih.gov In contrast, both S- and R-isomers of DEPP are poor inhibitors of eel AChE. nih.gov The stereospecificity (S/R ratio) of DEPP towards human and equine enzymes was found to be moderate compared to other organophosphate-cholinesterase systems. nih.gov

The stereoselective behavior is not limited to inhibition. Enzymatic cleavage of phosphorothioate bonds can also be stereospecific. acs.org For example, snake venom phosphodiesterase has been shown to selectively cleave the R_p diastereomer of certain uridyl-(3'-5')adenyl-O,O-phosphorothioates. acs.org This highlights that enzymes can differentiate between stereoisomers, leading to significant differences in biological activity and metabolic fate. nih.govacs.org

Metabolic Transformation Pathways in Non-Human Biological Systems

In non-human biological systems, such as mice, a significant metabolic pathway for O,O-dialkyl phosphorodithioate (B1214789) insecticides has been identified as S-methylation. acs.orgnih.gov This pathway involves the in vivo S-methylation of the intermediate O,O-dialkyl phosphorodithioic acids. acs.orgnih.gov Research has established that this metabolic process yields S-methyl phosphorodithioates and phosphorothiolates. acs.orgnih.gov

Studies focusing on dimethoate, an O,O-dimethyl phosphorodithioate insecticide, found that its metabolism in mice produced urinary metabolites with P-SMe moieties. acs.orgnih.gov These metabolites were identified as (MeO)₂P(S)SMe and (MeO)₂P(O)SMe, confirming that the S-methylation occurred in vivo rather than being a result of impurities in the parent compound. acs.orgnih.gov This analogous S-methylation pathway has also been established for several other O,O-diethyl phosphorodithioate insecticides in mice, indicating it is a general metabolic route for this class of compounds. acs.orgnih.gov

A common metabolic fate for organophosphorus pesticides, including O,O-diethyl substituted compounds, is the formation of dialkyl phosphate (B84403) (DAP) metabolites. nih.govresearchgate.net These metabolites are formed through the hydrolysis of the parent compound or its oxon intermediate. nih.gov The general metabolism of O,O-diethyl organophosphorus pesticides can yield specific ethyl-containing metabolites that are excreted in the urine. nih.govresearchgate.net

For O,O-diethyl substituted pesticides, the primary dialkyl phosphate metabolites are Diethyl Phosphate (DEP) and Diethylthiophosphate (DETP). nih.govresearchgate.net If the parent compound contains a dithioate group, Diethyldithiophosphate (DEDTP) can also be formed. researchgate.net The parent phosphorothioate can be converted enzymatically to its more potent oxon form, which can then be hydrolyzed to form DEP. nih.gov Alternatively, the parent compound can undergo hydrolysis directly to form DETP. nih.gov These DAP metabolites serve as urinary biomarkers for assessing exposure to organophosphates. researchgate.net

| Abbreviation | Metabolite Name | Parent Moiety |

|---|---|---|

| DEP | Diethyl Phosphate | Phosphate / Phosphorothioate (via oxon) |

| DETP | Diethylthiophosphate | Phosphorothioate |

| DEDTP | Diethyldithiophosphate | Phosphorodithioate |

Quantitative Structure-Activity Relationships (QSAR) for Enzyme Binding and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in elucidating the relationship between the chemical structure of organophosphorus compounds, such as O,O-Diethyl S-methyl phosphorothioate, and their biological activity, particularly enzyme inhibition. These models use physicochemical descriptors to predict the inhibitory potency of compounds, providing insights into the mechanisms of interaction.

Steric and Electronic Effects on Enzyme Inactivation

The inactivation of enzymes, such as acetylcholinesterase (AChE), by organophosphorus compounds is highly dependent on the steric and electronic properties of the inhibitor. nih.gov The size and shape of the alkyl groups on the phosphorus center, as well as the electronic nature of the substituents, play a crucial role in how the molecule fits into the enzyme's active site and its reactivity towards the catalytic residues. nih.govpharmacareerinsider.com

Steric parameters, like Taft's steric parameter (Es), quantify the bulkiness of substituents. pharmacareerinsider.com For organophosphorus inhibitors, larger alkyl groups can sterically hinder the approach of the molecule to the active site, potentially reducing the rate of inhibition. nih.gov Conversely, in some cases, a certain degree of steric bulk may enhance binding by promoting favorable hydrophobic interactions within the active site gorge. mdpi.com

Electronic effects are described by parameters such as the Hammett constant (σ), which reflects the electron-withdrawing or electron-donating nature of a substituent. pharmacareerinsider.com The phosphorus atom in this compound is an electrophilic center that is attacked by a nucleophilic residue (like serine) in the enzyme's active site. Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thereby increasing the inhibitory potency. spu.edu.sy

QSAR studies on various organophosphate inhibitors have demonstrated a clear correlation between these steric and electronic properties and their anti-AChE activity. nih.govnih.gov For instance, in a series of organophosphonothioates, the inhibitory potency towards human AChE was found to increase with the size of the O-alkyl and N,N-dialkyl residues, highlighting the importance of steric factors. nih.gov

| Compound Type | Parameter | Observation | Reference |

|---|---|---|---|

| Organophosphonothioates | Size of O-alkyl residue | Increased size correlates with increased inhibitory potency. | nih.gov |

| Organophosphonothioates | Size of N,N-dialkyl residues | Increased size correlates with increased inhibitory potency. | nih.gov |

| General Organophosphates | Hammett constant (σ) of leaving group | More positive σ (stronger electron-withdrawing group) leads to higher inhibitory activity. | spu.edu.sy |

| General Organophosphates | Hydrophobicity (Log P) | Significant contribution to the interaction with AChE. | nih.gov |

Thio Effects in Phosphoryl Transfer Reactions

The substitution of a non-bridging oxygen atom with a sulfur atom in a phosphate ester to form a phosphorothioate, as in this compound, has a significant impact on its reactivity in phosphoryl transfer reactions. This difference in reactivity is known as the "thio effect," which is the ratio of the reaction rate constant for the phosphate ester to that of its phosphorothioate analog (kO/kS). nih.gov

The magnitude of the thio effect is influenced by the nature of the nucleophile and the reaction mechanism. For the hydrolysis of p-nitrophenyl-substituted esters, the thio effect varies depending on whether the compound is a monoester, diester, or triester. nih.gov In the case of triesters, such as diethyl p-nitrophenyl phosphate and its phosphorothioate analog, the hydrolysis rate is slower for the phosphorothioate. nih.gov This is attributed to differences in the enthalpies of activation. nih.gov

Quantum chemical calculations have shown that the thio effect is also dependent on the charge of the nucleophile and solvation effects in the transition state. nih.gov For example, the hydrolysis of (thio)phosphodichloridates shows a thio effect of 1.6 for the reaction with water, while for the reaction with hydroxide (B78521), the thio effect is greater than 31. nih.gov These differences arise from the interplay between the nucleophile's charge and the solvation of the transition state in SN2(P) mechanisms. nih.gov

| Ester Type | Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate (kO/kS) | Reference |

|---|---|---|---|---|---|

| Monoester | p-Nitrophenyl phosphate | 24.7 | -10.2 | 0.02 | nih.gov |

| p-Nitrophenyl phosphorothioate | 27.5 | -1.7 | |||

| Diester | Ethyl p-nitrophenyl phosphate | 23.4 | -20.9 | 7 | nih.gov |

| Ethyl p-nitrophenyl phosphorothioate | 26.9 | -16.1 | |||

| Triester | Diethyl p-nitrophenyl phosphate | 17.8 | -28.0 | 14 | nih.gov |

| Diethyl p-nitrophenyl phosphorothioate | 20.8 | -24.8 |

Engineering of Enzymes for Phosphorothioate Degradation

The enzymatic degradation of phosphorothioates is a promising approach for bioremediation and detoxification. Enzymes such as phosphotriesterases (PTEs) have demonstrated the ability to hydrolyze a wide range of organophosphorus compounds. nih.govnih.gov However, the efficiency of wild-type enzymes against synthetic phosphorothioates can be limited. Therefore, protein engineering techniques, particularly directed evolution, have been employed to enhance the catalytic activity and substrate specificity of these enzymes for phosphorothioate degradation. oup.comembopress.org

Directed evolution involves creating libraries of mutant enzymes and screening them for improved performance against a target substrate. This approach has been successfully used to evolve PTE from Brevundimonas diminuta to enhance its activity against various insecticides and nerve agents. nih.govnih.gov For instance, the activity of PTE against the phosphorothioate insecticide methyl parathion (B1678463) has been significantly improved through directed evolution. nih.gov These engineered enzymes exhibit enhanced catalytic efficiency (kcat/Km), which is a measure of how efficiently an enzyme converts a substrate to a product. oup.com

The process of directed evolution has led to PTE variants with catalytic efficiencies approaching the diffusion-controlled limit for some substrates. embopress.org These improvements are often the result of a few key amino acid substitutions in or near the active site, which can alter the enzyme's affinity for the substrate (Km) or its turnover rate (kcat). oup.com The success of these engineering efforts demonstrates the potential for creating bespoke enzymes for the efficient degradation of specific phosphorothioate compounds like this compound. nih.gov

| Enzyme | Substrate | Kinetic Parameter | Value | Fold Improvement | Reference |

|---|---|---|---|---|---|

| Wild-Type PTE | Methyl Parathion | kcat/Km (M-1s-1) | 1.1 x 105 | - | nih.gov |

| Evolved PTE Variant | Methyl Parathion | kcat/Km (M-1s-1) | 2.75 x 106 | 25 | nih.gov |

| Wild-Type PTE | Malathion | kcat/Km (M-1s-1) | 1.3 x 103 | - | nih.gov |

| Evolved PTE Variant | Malathion | kcat/Km (M-1s-1) | 1.0 x 105 | 77 | nih.gov |

| Wild-Type OPH | Methyl Parathion | kcat/Km (s-1M-1) | 1.1 x 105 | - | oup.com |

| OPDA | Methyl Parathion | kcat/Km (s-1M-1) | 3.2 x 106 | 29 | oup.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving organophosphorus compounds like O,O-Diethyl S-methyl phosphorothioate (B77711). These studies can map out the energetic landscape of a reaction, identifying the most likely pathways for transformation.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. It is particularly useful for calculating the geometries and energies of transition states and intermediates along a reaction pathway. For the hydrolysis of organophosphorus compounds, DFT calculations can help to distinguish between different possible mechanisms, such as concerted (SN2-like) or stepwise pathways involving pentacoordinate intermediates. acs.orgimist.ma

For instance, in the alkaline hydrolysis of related organothiophosphate pesticides, DFT studies have been used to analyze the potential energy surface and identify stationary points, which correspond to reactants, intermediates, transition states, and products. acs.org Such calculations provide crucial information about the activation energies required for different reaction steps. A DFT study on the reaction of diethyl trichloro-methyl phosphonate (B1237965) with diphenyl methyl phosphinite, for example, successfully used the B3LYP functional with the 6-311G(d,p) basis set to locate transition states and confirm them by the presence of a single imaginary frequency. imist.ma

Table 1: Representative Data from DFT Calculations on Organophosphate Reactions

| Parameter | Value/Observation | Reference |

| Method | DFT (B3LYP/6-311G(d,p)) | imist.ma |

| Application | Locating transition states in phosphonate reactions | imist.ma |

| Confirmation | Single imaginary frequency in Hessian matrix | imist.ma |

This table is illustrative of the types of data generated in DFT studies on related compounds.

Theoretical models can simulate the process of nucleophilic attack, a key step in the hydrolysis of phosphorothioates. These models can investigate the approach of a nucleophile, such as a hydroxide (B78521) ion or a water molecule, to the phosphorus center of O,O-Diethyl S-methyl phosphorothioate. The calculations can determine the preferred angle of attack and the energetic changes that occur as the new bond is formed and the leaving group departs.

For related phosphorothioate esters, it has been postulated that reactions can proceed through a common mechanism involving Lewis acid coordination followed by nucleophilic attack. rsc.org Computational modeling can be used to test such hypotheses and provide a more detailed, step-by-step picture of the reaction mechanism.

Molecular Dynamics Simulations of Compound-Enzyme Interactions

Organophosphorus compounds frequently exert their biological effects by interacting with enzymes. Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic interactions between a small molecule, like this compound, and a biological macromolecule, such as an enzyme. nih.govoligotherapeutics.orgresearchgate.netbiorxiv.orgyoutube.com

A primary target for many organophosphorus compounds is the enzyme acetylcholinesterase (AChE). nih.govmdpi.comresearchgate.net MD simulations can be used to dock this compound into the active site of AChE and then simulate the time evolution of the complex. nih.govmdpi.com These simulations can reveal:

The preferred binding orientation of the compound within the enzyme's active site.

The key amino acid residues involved in binding and stabilization of the compound.

Conformational changes in both the enzyme and the inhibitor upon binding.

The potential for covalent modification of the enzyme, which is a common mechanism of inhibition for organophosphates.

Computational studies on the interaction of other organophosphorus pesticides with AChE have utilized quantum chemical cluster models to understand the binding mechanism and reaction enthalpies. mdpi.com Similar approaches could be applied to this compound to gain insights into its potential as an AChE inhibitor.

Prediction of Reactivity and Electronic Properties

Theoretical methods can be used to calculate a variety of electronic properties of this compound that are related to its reactivity. These properties, often referred to as quantum chemical descriptors, can provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Calculated electronic properties can include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity.

Electrostatic Potential: This property maps the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict where a nucleophilic or electrophilic attack is most likely to occur.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the reactivity of different sites within the molecule.

A study on the nucleophilic susceptibility of related phosphorothiolates utilized semi-empirical molecular orbital calculations to compare electronic properties and predict the most likely sites for nucleophilic attack. dtic.mil

Table 2: Predicted Electronic Properties of a Model Phosphorothiolate

| Property | Predicted Value/Characteristic | Reference |

| Method | Semi-empirical Molecular Orbital Calculations | dtic.mil |

| Key Finding | Hierarchical clustering of electronic properties can predict susceptibility to nucleophilic displacement. | dtic.mil |

| Application | Comparison of electrostatic potential maps to identify reactive sites. | dtic.mil |

This table illustrates the type of data that can be generated for predicting reactivity.

Theoretical Insights into Structure-Activity Relationships

Theoretical studies can provide valuable insights into the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR). For this compound, theoretical SAR studies could explore how modifications to its structure would affect its reactivity and its ability to interact with biological targets.

For example, computational methods can be used to:

Systematically modify the structure of this compound (e.g., by changing the alkyl groups) and calculate the resulting changes in electronic properties and reactivity.

Correlate these calculated properties with experimentally observed activities for a series of related compounds.

Develop quantitative structure-activity relationship (QSAR) models that can predict the activity of new, untested compounds.

Studies on phosphorothioate-modified oligonucleotides have demonstrated how theoretical approaches, including molecular dynamics simulations, can be used to understand structure-cytotoxicity relationships. nih.govoligotherapeutics.orgresearchgate.net While the biological context is different, the underlying principles of how the phosphorothioate moiety influences molecular interactions and biological outcomes are transferable.

Analytical Methodologies for Detection and Quantification of O,o Diethyl S Methyl Phosphorothioate

The accurate detection and quantification of O,O-Diethyl S-methyl phosphorothioate (B77711) and related organophosphorus (OP) compounds in complex environmental and biological matrices are critical for monitoring and research. This requires robust analytical methodologies, encompassing effective sample preparation to isolate the analyte from interfering substances and sensitive chromatographic techniques for separation and measurement.

Future Research Directions in O,o Diethyl S Methyl Phosphorothioate Chemistry

Development of Advanced Synthetic Methodologies

Future research in the synthesis of O,O-Diethyl S-methyl phosphorothioate (B77711) is expected to focus on the development of more efficient, selective, and sustainable methods. While traditional synthetic routes are well-established, there is a growing demand for advanced methodologies that offer improved yields, reduced waste, and greater control over product purity.

One promising avenue is the exploration of flow chemistry . This approach, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. The application of flow chemistry could lead to more streamlined and scalable production of O,O-Diethyl S-methyl phosphorothioate and its derivatives.

Another key area for development is biocatalytic synthesis . The use of enzymes as catalysts in organic synthesis is gaining traction due to their high selectivity and mild reaction conditions. Research into identifying or engineering enzymes, such as lipases or phosphotriesterases, that can catalyze the formation of the phosphorothioate linkage would represent a significant advancement towards greener and more sustainable synthetic processes. The biocatalytic preparation of thioesters has been demonstrated and could serve as a model for the enzymatic synthesis of organophosphorus thioesters. researchgate.net

Furthermore, the development of novel catalytic systems, including the use of earth-abundant metal catalysts, could provide more cost-effective and environmentally friendly alternatives to current methods. Research into palladium-catalyzed phosphorylation of thioesters, for instance, has shown the potential for controllable and selective synthesis of related organophosphorus compounds. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and automation. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Discovery and engineering of suitable enzymes. |

| Novel Catalysis | Cost-effectiveness, reduced environmental impact. | Development of catalysts based on earth-abundant metals. |

Elucidation of Undiscovered Transformation Pathways

Understanding the transformation pathways of this compound in various environments is crucial for assessing its persistence, fate, and potential impact. Future research will likely focus on uncovering previously unknown abiotic and biotic transformation routes.

Photochemical degradation studies are essential to determine the fate of the compound when exposed to sunlight in aquatic or terrestrial environments. Investigating the photodegradation of related organophosphorothioates has revealed complex reaction mechanisms leading to various photoproducts. researchgate.net Similar detailed studies on this compound could identify novel transformation products and elucidate the kinetics and mechanisms of its photochemical decay.

Microbial degradation represents a significant pathway for the natural attenuation of many organic compounds. While the degradation of some organophosphorothioates by bacteria has been studied, the specific microbial consortia and enzymatic systems responsible for the breakdown of this compound are not fully understood. nih.gov Future research could employ techniques like enrichment cultures and metagenomics to identify novel microorganisms and enzymatic pathways involved in its biodegradation. This could also pave the way for developing bioremediation strategies.

Additionally, exploring abiotic degradation pathways beyond simple hydrolysis, such as reactions with naturally occurring minerals and organic matter in soil and sediments, will provide a more comprehensive picture of its environmental fate.

Integration of Multi-Omics Approaches in Biotransformation Studies

To gain a holistic understanding of how organisms metabolize this compound and respond to its exposure, future research will increasingly integrate various "omics" technologies. This systems-biology approach can reveal intricate details of biotransformation pathways and toxicological mechanisms.

Metabolomics can be used to identify the full spectrum of metabolites formed from this compound in different biological systems, from single microbial species to complex organisms. This can help to map out complete metabolic pathways and identify potentially more or less toxic transformation products.

Transcriptomics and proteomics can provide insights into the cellular response to exposure. For instance, analyzing changes in gene and protein expression can identify the specific enzymes, such as cytochrome P450s or glutathione (B108866) S-transferases, that are up- or down-regulated in response to the compound, thereby pinpointing the key players in its metabolism.

Metagenomic analysis of microbial communities from contaminated environments can reveal the functional genes and metabolic pathways associated with the degradation of this compound. nih.govmdpi.commdpi.comdtu.dk This information is invaluable for understanding the natural attenuation potential of ecosystems and for designing effective bioremediation strategies.

| Omics Approach | Information Gained | Potential Application |

| Metabolomics | Identification of all metabolites. | Mapping of biotransformation pathways. |

| Transcriptomics | Changes in gene expression. | Identification of key metabolic enzymes. |

| Proteomics | Changes in protein expression. | Understanding cellular response to exposure. |

| Metagenomics | Functional genes in microbial communities. | Designing bioremediation strategies. |

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling is becoming an indispensable tool in chemical research. For this compound, future efforts will focus on refining existing models and developing new ones to more accurately predict its properties, reactivity, and biological activity.

Quantitative Structure-Activity Relationship (QSAR) models can be further developed and validated to predict the toxicity and other biological effects of this compound and related compounds. By correlating chemical structure with biological activity, these models can aid in the early-stage screening of new compounds and in prioritizing experimental testing.

Machine learning algorithms are increasingly being used to develop predictive models for chemical toxicity. nih.govresearchgate.netbrieflands.comarxiv.orgresearchgate.net Training these models on large datasets of organophosphorus compounds could lead to highly accurate predictions of the potential hazards of this compound.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure and reactivity of the molecule. dntb.gov.ua Future DFT studies could focus on modeling the mechanisms of its hydrolysis, oxidation, and interaction with biological targets at the atomic level, providing a theoretical foundation for experimental observations. This can be particularly useful in understanding the thermodynamics of its hydrolysis compared to phosphate (B84403) esters. nih.gov

Innovations in Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels in complex matrices is essential for environmental monitoring and biological studies. Future research will focus on developing more sensitive, selective, and field-portable analytical methods.

The development of electrochemical sensors and biosensors offers a promising avenue for rapid, on-site detection. wpmucdn.combenthamopen.comnih.govnih.govmdpi.com These devices can be based on the inhibition of enzymes like acetylcholinesterase or on specific recognition elements like aptamers or antibodies immobilized on an electrode surface.

The use of nanomaterials , such as gold nanoparticles, carbon nanotubes, and quantum dots, can significantly enhance the sensitivity and selectivity of analytical methods. nih.govnih.govmdpi.comacs.orgresearchgate.net Future research will likely explore the integration of novel nanomaterials into various analytical platforms, including colorimetric assays, fluorescence sensors, and electrochemical devices.

Advancements in mass spectrometry , particularly in combination with high-performance liquid chromatography (LC-MS/MS), will continue to be crucial for the unambiguous identification and quantification of this compound and its transformation products in complex environmental and biological samples.

| Analytical Technique | Key Features | Future Research Focus |

| Electrochemical Sensors | Portability, rapid response. | Improving selectivity and long-term stability. |

| Nanomaterial-based Assays | High sensitivity and selectivity. | Integration of novel nanomaterials and recognition elements. |

| Advanced Mass Spectrometry | Unambiguous identification and quantification. | Method development for ultra-trace analysis in complex matrices. |

Exploration of Novel Biochemical Interactions and Enzymatic Catalysis

Beyond its well-known interaction with acetylcholinesterase, this compound may interact with other biological macromolecules, leading to a range of cellular effects. Future research should aim to identify these novel biochemical interactions.

Proteomics-based approaches , such as affinity purification coupled with mass spectrometry, can be used to identify cellular proteins that bind to this compound or its metabolites. nih.govoup.comresearchgate.netbohrium.comresearchgate.net Identifying these off-target interactions is crucial for a comprehensive understanding of its mechanism of action and potential toxicity.

The study of enzymatic catalysis involving this compound is another important research direction. This includes characterizing the enzymes responsible for its metabolism, such as cytochrome P450s, and exploring the potential for using enzymes in bioremediation.

Directed evolution of enzymes, such as phosphotriesterases, could lead to the development of highly efficient biocatalysts for the detoxification of this compound and other organophosphorus compounds. nih.govnih.gov This approach involves creating large libraries of enzyme variants and screening for those with improved activity and stability, offering a powerful tool for developing practical bioremediation technologies.

Q & A

Q. What synthetic methodologies are recommended for preparing O,O-diethyl S-methyl phosphorothioate, and how are impurities removed?

The compound can be synthesized via nucleophilic substitution using O,O-diethyl thiophosphate potassium salt and methylating agents in anhydrous acetonitrile, with triethylamine as a base. Purification typically involves silica gel column chromatography to isolate the target product from by-products like unreacted precursors or rearrangement derivatives . For structural confirmation, single-crystal X-ray diffraction and NMR spectroscopy (¹H, ³¹P) are critical to validate purity and identify potential thiono-thiolo rearrangement by-products .

Q. Which physicochemical properties of this compound are critical for experimental design in solvent selection and stability studies?

Key properties include:

- Density : 1.137 g/cm³

- Melting Point : 42–44°C

- Boiling Point : 211.6°C at 760 mmHg

- Solubility : Insoluble in water (1.2 mg/L), soluble in organic solvents like acetonitrile and toluene .

- Vapor Pressure : 0.262 mmHg at 25°C, indicating moderate volatility . These parameters guide solvent compatibility, storage conditions (e.g., refrigeration at 2–8°C), and reaction temperature optimization to avoid thermal decomposition .

Advanced Research Questions

Q. How do thiono-thiolo rearrangement pathways influence the stability and decomposition products of this compound?

The thiono-thiolo rearrangement involves intramolecular migration of the S-methyl group to the phosphorus center, forming O,O,S-trimethyl phosphorothioate derivatives. This process is pH- and temperature-dependent, with decomposition products identified via LC-MS and NMR. For example, high-temperature conditions (>80°C) favor the formation of diethyl methyl phosphate as a terminal product . Structural studies using X-ray crystallography confirm dimeric intermediates during catalysis, highlighting the role of La³+ coordination in accelerating rearrangement .

Q. What catalytic mechanisms enhance methanolysis rates for degrading this compound, and how are kinetics optimized?

La³+ catalysts in methanol solvent at pH 9.1 achieve a 10⁸-fold acceleration of methanolysis via a dual coordination mechanism:

- Step 1 : La³+ binds to the P=O group, polarizing the phosphorus center.

- Step 2 : A second La³+-bound methoxide nucleophile attacks the electrophilic phosphorus, forming diethyl methyl phosphate . Kinetic studies show pseudo-first-order behavior with a half-life (t₁/₂) of 8 minutes under optimized conditions (2 mmol dm⁻³ La³+, equimolar NaOCH₃) . Catalyst-free thiophosphorylation via sulfa-Michael addition with ortho-quinone methides offers an alternative degradation pathway, though with slower kinetics .

Q. How can researchers resolve contradictions in environmental degradation pathways reported for organophosphorothioates?

Conflicting reports on degradation products (e.g., paraoxon vs. S-aryl derivatives) arise from variations in UV exposure, pH, and microbial activity. Methodological recommendations include:

- Isotopic labeling (e.g., ³²P/³⁵S tracers) to track specific bond cleavage.

- High-resolution mass spectrometry (HRMS) to distinguish between oxidation and hydrolysis by-products.

- Comparative kinetics under controlled light and anaerobic conditions to isolate photolytic vs. hydrolytic pathways .

Methodological and Analytical Considerations

Q. What advanced analytical techniques are used to characterize decomposition by-products and validate synthetic intermediates?